molecular formula C22H23NO2 B1211454 CB-64D

CB-64D

Cat. No.: B1211454
M. Wt: 333.4 g/mol
InChI Key: YVMTWTZIAIUURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CB-64D is a chemical compound known for its role as a selective agonist for sigma receptor 2 and sigma receptor 1. It has been studied for its potential to induce apoptosis in various cancer cell lines, making it a compound of interest in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB-64D involves several steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired selectivity for sigma receptors. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, reduction, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring purity and consistency. This would include optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

CB-64D undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

CB-64D has several scientific research applications, including:

Mechanism of Action

CB-64D exerts its effects by binding to sigma receptor 2 and sigma receptor 1. This binding induces apoptosis through a caspase-independent pathway, involving the release of calcium from intracellular stores and the activation of apoptotic signaling pathways. The exact molecular targets and pathways include the modulation of calcium signaling and the activation of pro-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CB-64D is unique due to its high selectivity for sigma receptor 2, making it a valuable tool for studying the specific roles of this receptor subtype in various biological processes. Its ability to induce apoptosis in drug-resistant cancer cell lines further highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one

InChI

InChI=1S/C22H23NO2/c1-23-11-10-22(17-8-5-9-18(24)13-17)14-20(23)19(21(25)15-22)12-16-6-3-2-4-7-16/h2-9,12-13,20,24H,10-11,14-15H2,1H3

InChI Key

YVMTWTZIAIUURI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1C(=CC3=CC=CC=C3)C(=O)C2)C4=CC(=CC=C4)O

Synonyms

8-benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one
CB 64D
CB 64L
CB-64D
CB-64L

Origin of Product

United States

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